Phenyl styryl sulfone
Description
Significance and Role of Sulfones in Modern Organic Chemistry
Sulfones represent a pivotal class of compounds in contemporary organic chemistry. researchgate.netnih.gov They are defined by a sulfonyl functional group (–SO2–) connected to two carbon atoms. nih.gov The presence of this group significantly influences a molecule's properties, including its stability, solubility, and reactivity. fiveable.me Termed "chemical chameleons," the reactivity of sulfones can be modulated, allowing them to act as electrophiles, nucleophiles, or even radical species depending on the reaction conditions. nih.gov
This versatility makes sulfones highly valuable as synthetic intermediates for creating a wide array of complex organic molecules. researchgate.netresearchgate.net They are integral structural motifs in numerous pharmaceutical and agrochemical agents. researchgate.netresearchgate.net For instance, sulfone-containing compounds have been developed as antibacterial, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.net Beyond medicinal applications, sulfones are also used in the development of functional materials, such as high-performance polymers. nih.gov The synthesis of sulfones is a well-explored area of chemistry, with the oxidation of sulfides being one of the most established methods. nih.govfiveable.me
Historical Context of Phenyl Styryl Sulfone Research
The exploration of this compound is closely tied to the development of synthetic methodologies for vinyl sulfones. One of the classical and widely used methods for preparing (E)-styryl sulfones is the Knoevenagel condensation. google.com This reaction typically involves the condensation of an aromatic aldehyde, such as benzaldehyde (B42025), with an active methylene (B1212753) compound like phenylsulfonyl acetic acid. google.com
Over the years, synthetic chemists have developed various other routes to access this compound and its derivatives. These methods include the reaction of phenyl vinyl sulfone with styrene (B11656) in the presence of a catalyst and the condensation of benzaldehyde with phenylsulfinic acid. ontosight.ai Another significant advancement in the synthesis of styryl sulfones has been the application of palladium-catalyzed cross-coupling reactions, specifically the Heck reaction. niscpr.res.inresearchgate.net This method provides a facile route by reacting arenediazonium salts with phenyl vinyl sulfone. niscpr.res.in Research has also focused on stereoselective syntheses to control the geometry of the double bond, leading to either (E) or (Z) isomers, which can be crucial for their biological activity. tandfonline.commssm.edu For example, (Z)-styryl sulfones can be synthesized through the nucleophilic addition of thiols to phenyl acetylene, followed by oxidation. google.com
Overview of Research Trajectories involving this compound
Research involving this compound has evolved along several distinct trajectories, primarily leveraging its properties as a versatile synthetic intermediate. ontosight.airesearchgate.net Its unique structure, featuring a reactive vinyl group, makes it a valuable building block for constructing more complex molecular architectures. ontosight.ai
A significant area of investigation is in medicinal chemistry . Numerous studies have designed and synthesized derivatives of this compound to evaluate their biological activities. These derivatives have been explored as potential anticancer agents, with some showing the ability to inhibit tumor cell proliferation and induce apoptosis. researchgate.netgoogle.com Other research has focused on developing styryl sulfone-based compounds as neuroprotective agents for conditions like Parkinson's disease, showing mechanisms that involve inhibiting neuroinflammatory responses and oxidative stress. nih.gov The vinyl sulfone motif, in general, is recognized as a privileged scaffold in drug design, capable of interacting with various biological targets. tandfonline.comresearchgate.net
In synthetic methodology , this compound serves as a key substrate for developing and understanding various chemical transformations. It is used as a radical acceptor in photocatalyzed reactions, such as in the decarboxylative alkenylation of aliphatic carboxylic acids. ua.es It has also been employed in cyclocondensation reactions to synthesize heterocyclic compounds like 3,4-disubstituted pyrroles. researchgate.net Furthermore, it has been used to probe reaction mechanisms, for instance, in catalytic reactions involving vinyl sulfone intermediates. nii.ac.jp The reactivity of the double bond has been exploited in various addition and cycloaddition reactions, highlighting its utility as a versatile building block in organic synthesis. researchgate.netscispace.com
Data Tables
Table 1: Physicochemical Properties of Phenyl trans-Styryl Sulfone
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | [(E)-2-(benzenesulfonyl)ethenyl]benzene | nih.gov |
| Molecular Formula | C₁₄H₁₂O₂S | ontosight.ainih.gov |
| Molecular Weight | 244.31 g/mol | ontosight.ainih.gov |
| CAS Number | 16212-06-9 | ontosight.ainih.gov |
| Appearance | White solid | nih.gov |
| Melting Point | 144–145 °C | nih.gov |
Table 2: Selected Synthetic Methods for this compound
| Method | Reactants | Reagents/Conditions | Product Configuration | Reference(s) |
|---|---|---|---|---|
| Condensation | Benzaldehyde and Phenylsulfinic acid | Not specified | trans | ontosight.ai |
| Knoevenagel Condensation | Benzaldehyde and Phenyl sulfonylacetic acid | Benzylamine, Acetic acid, Reflux | E | google.com |
| Heck Reaction | Arenediazonium salt and Phenyl vinyl sulfone | Palladium catalyst | Not specified | niscpr.res.in |
| Oxidation of Sulfide | (Z)-Styryl phenyl sulfide | 30% Hydrogen peroxide | Z | google.com |
| Condensation | Aromatic aldehyde and (Aralkylsulfonyl) acetic acid | Benzylamine, Acetic acid, Reflux | Not specified | nih.gov |
Table 3: Examples of Research Applications of this compound Derivatives
| Research Area | Derivative Type | Key Findings | Reference(s) |
|---|---|---|---|
| Anticancer Agents | (E)-Styryl aryl and benzyl (B1604629) sulfones | Selectively inhibit tumor cell proliferation and induce apoptosis. | google.com |
| Anticancer Agents | Substituted styryl sulfones | A synthesized compound showed significant tumor growth inhibition in a mouse model of human carcinoma. | researchgate.net |
| Neuroprotective Agents | Styryl sulfone derivatives | A novel precursor inhibits neuroinflammatory responses and oxidative stress damage in models of Parkinson's disease via the p38 signaling pathway. | nih.gov |
| Cyclooxygenase-2 Inhibitors | (Z)-Styryl-2-acetoxyphenyl sulfones | Sulfides with (Z)-configuration showed potential COX-2 inhibitory activity. | mssm.edu |
| Heterocycle Synthesis | Aryl styryl sulfones | Used in cyclocondensation with tosyl methyl isocyanide to prepare 3,4-disubstituted pyrroles. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-2-(benzenesulfonyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMCCXFLTURVLK-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16212-06-9, 5418-11-1 | |
| Record name | (E)-(2-Phenylethenyl)sulphonylbenzene | |
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| Record name | Phenyl styryl sulfone | |
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| Record name | Phenyl styryl sulfone | |
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| Record name | Phenyl trans-Styryl Sulfone | |
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Synthetic Methodologies for Phenyl Styryl Sulfone and Its Derivatives
Established Synthetic Pathways
Traditional methods for the synthesis of phenyl styryl sulfone and its derivatives have been refined over the years to provide reliable and efficient access to these compounds. These pathways, including the Heck reaction, base-catalyzed additions, and methylene (B1212753) transfer reactions, form the foundation of styryl sulfone chemistry.
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of carbon-carbon bond formation and a prominent method for synthesizing styryl sulfones. rsc.orgmdpi.com The reaction typically involves the coupling of an aryl halide (or triflate) with a vinyl sulfone, or conversely, an aryl sulfone with styrene (B11656), in the presence of a palladium catalyst and a base. organic-chemistry.org
The catalytic cycle of the Heck reaction generally proceeds through three primary steps: oxidative addition, olefin insertion, and β-hydride elimination. rsc.org The active catalyst is a Pd(0) species, which can be introduced directly or generated in situ from a Pd(II) precursor. rsc.org This Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. Subsequent coordination and insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination, yields the substituted alkene product and regenerates the active palladium catalyst. byjus.comwikipedia.org
The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and stereoselectivity, with a general preference for the formation of the trans isomer. organic-chemistry.orgrug.nl While early iterations of the Heck reaction often required phosphine (B1218219) ligands, modern advancements have led to the development of phosphine-free catalyst systems, which can be more cost-effective and environmentally friendly. nih.gov
Table 1: Examples of Heck Reaction for the Synthesis of Styryl Sulfone Derivatives
| Aryl Halide/Triflate | Alkene | Catalyst | Base | Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Methyl vinyl sulfone | Pd(OAc)₂/dppp (B1165662) | Et₃N | DMF | (E)-[2-(Methylsulfonyl)vinyl]benzene | High | organic-chemistry.org |
| 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd/C | Et₃N | - | 2-Ethylhexyl (E)-3-(4-methoxyphenyl)acrylate | - | rug.nl |
| Aryl Bromide | Phenyl vinyl sulfoxide | Pd₂(dba)₃/dppf | K₂CO₃ | Toluene | (E)-[2-(Phenylsulfinyl)vinyl]benzene derivatives | Satisfactory | organic-chemistry.org |
| Methyl 2-iodobenzoate | Allyl alcohol | Pd(OAc)₂ | Et₃N | CH₃CN | Ketone intermediate for Singulair™ | - | rug.nl |
Note: This table is illustrative. dppp = 1,3-Bis(diphenylphosphino)propane; dba = dibenzylideneacetone; dppf = 1,1'-Bis(diphenylphosphino)ferrocene.
Base-catalyzed addition reactions, particularly the Michael addition, represent a fundamental and widely utilized strategy for the synthesis of sulfones. wikipedia.org The Michael reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or, in this context, an α,β-unsaturated sulfone (the Michael acceptor). wikipedia.org The strong electron-withdrawing nature of the sulfonyl group activates the double bond of vinyl sulfones, making them excellent Michael acceptors. researchgate.net
In a typical synthesis of a this compound derivative, a nucleophile, such as an enolate, amine, or thiol, is added to a vinyl sulfone in the presence of a base. acs.org The base serves to generate the active nucleophile from its precursor. For instance, the addition of an aldehyde to a vinyl sulfone can be achieved using organocatalysis, leading to enantioselective α-alkylation of the aldehyde. acs.org
Divinyl sulfone is a particularly useful substrate in this context, as it can undergo double Michael additions with primary amines to form substituted thiomorpholine (B91149) 1,1-dioxides, which are of interest in medicinal chemistry. researchgate.net These reactions can be promoted by various catalysts, including boric acid/glycerol systems in aqueous media, highlighting a move towards greener reaction conditions. researchgate.net
Table 2: Examples of Base-catalyzed Addition to Vinyl Sulfones
| Nucleophile | Vinyl Sulfone | Catalyst/Base | Solvent | Product Type | Ref |
|---|---|---|---|---|---|
| Aldehydes | Phenyl vinyl sulfone | Organocatalyst | - | α-Alkylated aldehyde | acs.org |
| Alcohols | Divinyl sulfone | Triphenylphosphine | Solvent-free | Poly(sulfone ether) | rsc.org |
| Aromatic amines | Divinyl sulfone | Boric acid/Glycerol | Water | Thiomorpholine 1,1-dioxide | researchgate.net |
| Nitroalkanes | Vinyl bis(sulfones) | - | - | Chiral sulfone adduct | researchgate.net |
| Allyl phenyl sulfone | Divinyl sulfone | Electrogenerated base | - | Cyclization product | researchgate.net |
Methylene transfer reactions are a key method for the synthesis of cyclopropane (B1198618) rings, and the Johnson-Corey-Chaykovsky reaction is a preeminent example of this transformation. wikipedia.org This reaction involves the addition of a sulfur ylide to an α,β-unsaturated carbonyl compound or, analogously, an α,β-unsaturated sulfone like this compound, to yield the corresponding cyclopropane derivative. organic-chemistry.orgnrochemistry.com
The reaction is initiated by the 1,4-conjugate addition of the sulfur ylide to the Michael acceptor. organic-chemistry.org This is in contrast to the Wittig reaction, where a phosphorus ylide typically undergoes a 1,2-addition to a carbonyl group. The intermediate formed from the 1,4-addition then undergoes an intramolecular nucleophilic attack, with the sulfonium (B1226848) group acting as a good leaving group, to close the three-membered ring. adichemistry.com
The choice of sulfur ylide can influence the reaction's outcome. Dimethylsulfoxonium methylide (Corey's ylide) is generally more stable and often favors the 1,4-addition pathway with α,β-unsaturated systems, leading to cyclopropanation. adichemistry.com In contrast, the less stable dimethylsulfonium methylide can sometimes favor 1,2-addition to the carbonyl group of an enone, resulting in epoxide formation. adichemistry.com For substrates like this compound, which lack a carbonyl group, the 1,4-addition pathway is the primary route, leading to the formation of phenyl(2-phenylcyclopropyl)sulfone. The reaction is known for its diastereoselectivity, often favoring the formation of the trans-substituted cyclopropane. wikipedia.org
Table 3: Corey-Chaykovsky Cyclopropanation of α,β-Unsaturated Sulfones
| α,β-Unsaturated Sulfone | Sulfur Ylide | Base | Solvent | Product | Ref |
|---|---|---|---|---|---|
| This compound | Dimethylsulfoxonium methylide | NaH | DMSO | Phenyl(2-phenylcyclopropyl)sulfone | wikipedia.orgorganic-chemistry.org |
| Vinyl sulfones | Monofluorinated sulfur ylides | - | - | Monofluorinated cyclopropyl (B3062369) sulfones | researchgate.net |
| α,β-Unsaturated enones | Dimethylsulfoxonium methylide | NaH | DMSO | Cyclopropyl ketone | organic-chemistry.org |
Note: DMSO = Dimethyl sulfoxide.
Advanced and Green Synthetic Protocols
In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in organic chemistry. This has led to the emergence of advanced protocols for the synthesis and transformation of this compound, including photocatalytic and novel metal-catalyzed approaches.
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions. beilstein-journals.org This approach has been successfully applied to the synthesis of vinyl sulfones. In a typical metal-free photocatalytic system, an organic dye, such as Eosin Y or Rose Bengal, absorbs visible light and initiates a single-electron transfer (SET) process. beilstein-journals.org
For the synthesis of vinyl sulfones, this process can involve the oxidation of an aryl sulfinate salt to generate a sulfonyl radical. beilstein-journals.org This radical then adds to an alkene, like styrene, and subsequent oxidation and deprotonation steps lead to the formation of the desired vinyl sulfone. beilstein-journals.org These reactions often proceed at room temperature and can tolerate a wide range of functional groups.
Furthermore, photocatalysis can be used for the transformation of existing styryl sulfones. For example, arylazo sulfones can serve as precursors for both aryl and sulfonyl radicals under visible light irradiation, without the need for a photocatalyst. researchgate.net Depending on the solvent system, β-nitrostyrenes can react with these radicals to selectively form either stilbenes (from aryl radical addition) or vinyl sulfones (from sulfonyl radical addition). researchgate.net
Table 4: Photocatalytic Synthesis and Transformation of Vinyl Sulfones
| Reactant 1 | Reactant 2 | Photocatalyst/Conditions | Product Type | Key Feature | Ref |
|---|---|---|---|---|---|
| Aryl sulfinate salts | Styrene derivatives | Eosin Y, visible light | Vinyl sulfones | Metal-free synthesis | beilstein-journals.org |
| β-Nitrostyrenes | Arylazo sulfones | Visible light, no photocatalyst | Stilbenes or Vinyl sulfones | Solvent-switchable selectivity | researchgate.net |
| Aryl diazonium salts | DABCO·(SO₂)₂ / 3-bromoprop-1-ene | PANI–g-C₃N₄–TiO₂ composite, visible light | Aryl allyl sulfones | Heterogeneous, reusable photocatalyst | organic-chemistry.org |
| Phenylhydrazines | Thiols | Eosin Y, visible light | Sulfonamides | Metal-free sulfonylation | nih.gov |
Note: DABCO = 1,4-Diazabicyclo[2.2.2]octane; PANI = Polyaniline.
This compound and its derivatives are valuable substrates in a variety of metal-catalyzed transformations, extending beyond the Heck reaction. The electron-deficient nature of the double bond, combined with the potential for the sulfonyl group to act as a leaving group or a coordinating element, enables a diverse range of synthetic applications.
One notable example is the nickel-catalyzed three-component coupling of phenyl vinyl sulfone with two alkyne molecules. wvu.edu This reaction provides a regioselective route to multi-substituted benzenes in a single step, where the vinyl sulfone acts as an alkyne surrogate. The regioselectivity is controlled through an oxidatively cyclized nickelacyclopentene intermediate. wvu.edu
In another strategic approach, the sulfonyl group itself can be used to direct metal-catalyzed reactions. By incorporating a coordinating heteroaryl group, such as a 2-pyridylsulfonyl moiety, the reactivity and stereoselectivity of metal-mediated processes can be controlled. researchgate.net This has been successfully applied in rhodium-catalyzed enantioselective conjugate additions of boronic acids to vinyl sulfones, where typical phenyl vinyl sulfones are unreactive. researchgate.net The coordinating group plays a crucial role in bringing the metal catalyst into proximity with the reactive site, enabling otherwise difficult transformations. The sulfonyl group can also be a target for substitution in metal-catalyzed allylic substitution reactions. nih.gov
Table 5: Metal-catalyzed Reactions Involving this compound and Derivatives
| Substrate | Reagents | Catalyst System | Product Type | Key Feature | Ref |
|---|---|---|---|---|---|
| Phenyl vinyl sulfone | Terminal aromatic alkynes (2 equiv.) | Nickel catalyst | Substituted benzenes | [2+2+2] cyclotrimerization | wvu.edu |
| 2-Pyridyl vinyl sulfones | Organoboronic acids | Rhodium/Chiraphos | Chiral sulfones | Chelation-assisted conjugate addition | researchgate.net |
| Cyclic allyl sulfones | Aryl halides | Palladium catalyst | Mono- and diarylated alkenes | Chelation-assisted Heck arylation | researchgate.net |
| Phenyl sulfone (coordinated) | Nucleophiles | Tungsten complex | Trisubstituted cyclohexenes | Metal-mediated dearomatization/addition | nih.gov |
Organocatalytic Approaches to this compound Derivatives
The field of organocatalysis has provided a powerful platform for the asymmetric synthesis of complex molecules, including derivatives of this compound. A notable application is in the construction of axially chiral sulfone-containing styrenes. dicp.ac.cn This approach utilizes organocatalysts to control the stereochemical outcome of the reaction, leading to products with high enantioselectivity.
One such method involves the reaction of 2-ethynylphenols with sodium sulfinates in the presence of a chiral organocatalyst. This process has been shown to produce a variety of axially chiral sulfone-containing styrenes with excellent enantioselectivities, often exceeding 99% ee, and with high E/Z selectivity. dicp.ac.cn The reaction is tolerant of a wide range of substituents on the phenyl ring of the 2-ethynylphenol, including both electron-donating and electron-withdrawing groups. dicp.ac.cn
The choice of organocatalyst is crucial for the success of these reactions. Chiral amines and their derivatives are often employed to induce asymmetry. The reaction conditions, such as the solvent and the presence of additives, are also optimized to maximize both the yield and the enantioselectivity of the desired product. dicp.ac.cn
Table 1: Organocatalytic Synthesis of Axially Chiral Sulfone-Containing Styrenes dicp.ac.cn
| Entry | Substituent on Phenyl Ring | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | H | 85 | 98 |
| 2 | 4-Me | 82 | 97 |
| 3 | 4-OMe | 80 | 96 |
| 4 | 4-F | 78 | 99 |
| 5 | 4-Cl | 88 | 98 |
| 6 | 3-F | 75 | 91 |
Synthesis of Structurally Modified this compound Analogues
The structural modification of this compound allows for the fine-tuning of its chemical and physical properties. This can be achieved by introducing substituents onto the aromatic rings, controlling the stereochemistry of the double bond, or preparing related alkynyl sulfones.
Introduction of Substituents on Aromatic Rings of Vinyl Sulfones
The introduction of various substituents onto the aromatic rings of vinyl sulfones, including this compound, is a key strategy for creating a diverse library of compounds with potentially different properties. These substitutions can influence the electronic nature of the molecule, which in turn can affect its reactivity and biological activity. nih.gov
Methods for introducing these substituents often involve starting with appropriately substituted precursors. For example, substituted benzaldehydes can be reacted with phenylsulfonylacetic acid to yield a range of substituted styryl sulfones. The nature of the substituent on the benzaldehyde (B42025), whether it is electron-donating or electron-withdrawing, is directly translated to the final product. nih.gov
Research has shown that the presence of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic rings can significantly impact the compound's electrophilicity and its potential as a Michael acceptor. nih.gov Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can also modulate these properties in a different manner. The synthesis of a series of novel styryl sulfone compounds with various substituents has been reported, demonstrating the feasibility of creating a wide array of analogues. nih.gov
Table 2: Examples of Substituted this compound Analogues Synthesized nih.gov
| Compound ID | Substituent on Styryl Phenyl Ring |
|---|---|
| 3a | 4-OH, 3-OCH3 |
| 3b | 3,4-di-OH |
| 4a | 4-OAc, 3-OCH3 |
Stereoselective Synthesis of this compound Isomers, including trans-isomers
The geometry of the carbon-carbon double bond in this compound gives rise to cis- and trans-isomers. The trans-isomer, often referred to as (E)-phenyl styryl sulfone, is the more stable and commonly studied form. scbt.com The stereoselective synthesis of the trans-isomer is of significant interest as the geometry of the molecule can have a profound impact on its properties and biological activity.
While various synthetic methods can produce mixtures of isomers, specific techniques are employed to favor the formation of the trans-isomer. These methods often rely on reaction mechanisms that proceed through a lower energy transition state leading to the thermodynamically more stable trans-product. For instance, Wittig-type reactions or Horner-Wadsworth-Emmons reactions can be tuned to provide high stereoselectivity for the trans-alkene.
The characterization of the trans-isomer is confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, where the coupling constant between the vinylic protons is indicative of the stereochemistry. The trans-isomer is also commercially available as a chemical reagent, indicating that well-established stereoselective synthetic routes are in place for its production. scbt.comthermofisher.com
Preparation of Alkynyl Sulfones as Radical Acceptors
Alkynyl sulfones are valuable synthetic intermediates that are closely related to this compound. They serve as precursors to vinyl sulfones and are particularly important as radical acceptors in a variety of chemical transformations. rsc.org The preparation of these compounds has been achieved through several methodologies.
One common approach involves the reaction of a terminal alkyne with a sulfonyl chloride in the presence of a suitable catalyst. organic-chemistry.org Another method is the oxidation of the corresponding alkynyl sulfide. More recently, metal-free and electrochemical methods have been developed for the synthesis of alkynyl sulfones. For example, an iodine-catalyzed reaction of arylacetylenic acids and arylacetylenes with sodium sulfinates provides a general route to arylacetylenic sulfones. organic-chemistry.org Similarly, electrochemical sulfonylation of alkynes with sodium sulfinates has been shown to be an efficient and environmentally friendly method. organic-chemistry.org
Once synthesized, these alkynyl sulfones can participate in radical reactions where they act as acceptors for various radical species. This reactivity has been exploited in what is known as SOMOphilic (Singly Occupied Molecular Orbital) alkynylation, which has become a powerful method for constructing carbon-carbon bonds. rsc.org In these reactions, a radical adds to the alkyne, and subsequent elimination of the sulfonyl group leads to the formation of a new alkyne. rsc.org
Table 3: Methods for the Preparation of Alkynyl Sulfones organic-chemistry.org
| Method | Reactants | Key Features |
|---|---|---|
| Iodine-catalyzed reaction | Arylacetylenic acids/arylacetylenes + Sodium sulfinates | Metal-free, general applicability |
| Electrochemical sulfonylation | Alkynes + Sodium sulfinates | Transition-metal-free, external oxidant-free |
Mechanistic Investigations of Phenyl Styryl Sulfone Reactions
Reaction Mechanisms in Addition Reactions
Mechanistic Pathways of Michael-type Additions involving Phenyl Styryl Sulfone
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. In the case of this compound, the sulfonyl group strongly polarizes the adjacent C=C bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. The general mechanism proceeds through the attack of a nucleophile (Michael donor) on the β-carbon of the this compound (Michael acceptor). This leads to the formation of a resonance-stabilized enolate or a related stabilized carbanion intermediate. Subsequent protonation of this intermediate yields the final 1,4-adduct.
The reaction can be promoted by either a base or a nucleophilic catalyst. In the base-catalyzed pathway, the base deprotonates the Michael donor to generate the active nucleophile. In the nucleophile-initiated mechanism, the catalyst itself adds to the Michael acceptor to form a zwitterionic intermediate, which then facilitates the reaction with the donor.
Theoretical studies on the thia-Michael addition to vinyl sulfones have shown that the reaction can proceed through two distinct pathways: a base-catalyzed mechanism and a nucleophile-initiated mechanism. researchgate.netnih.gov In the base-catalyzed mechanism, a Brønsted base deprotonates the thiol to form a thiolate, which then attacks the vinyl sulfone. nih.gov The nucleophile-initiated mechanism involves the initial attack of a Lewis base, such as a phosphine (B1218219), on the vinyl sulfone to form a zwitterionic intermediate. researchgate.netnih.gov This intermediate then deprotonates the thiol, generating the thiolate which proceeds to add to another molecule of the vinyl sulfone. nih.gov The reactivity of vinyl sulfonyl Michael acceptors is influenced by the substituent on the sulfonyl group, with rates of Michael additions varying significantly. nih.gov
Epoxidation Mechanisms of this compound under Specific Conditions
The epoxidation of electron-deficient alkenes like this compound does not proceed efficiently with common electrophilic epoxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). Instead, nucleophilic epoxidation is the preferred method. This typically involves the use of a nucleophilic oxidant, such as the hydroperoxide anion (HOO⁻), in the presence of a base. ic.ac.ukyoutube.com
The mechanism is a conjugate addition of the hydroperoxide anion to the β-carbon of the this compound. ic.ac.uk This Michael-type addition forms an enolate intermediate. The subsequent step is an intramolecular nucleophilic attack of the oxygen anion on the adjacent carbon bearing the peroxy group, displacing a hydroxide ion and forming the epoxide ring. This process is an intramolecular SN2 reaction. ic.ac.ukyoutube.com α,β-Epoxy sulfones have been synthesized through methods including the epoxidation of α,β-unsaturated sulfones and the cyclization of halohydrin sulfones. cdnsciencepub.com The reaction of α,β-unsaturated sulfones with basic hydrogen peroxide has been shown to result in the formation of epoxy sulfones. cdnsciencepub.com
Radical Reactions involving this compound as an Electron-Poor Alkene
As an electron-poor alkene, this compound is an excellent substrate for radical addition reactions. Nucleophilic alkyl radicals readily add to electron-deficient alkenes that are substituted with electron-withdrawing groups. ucl.ac.uk The reaction is initiated by the generation of a radical species, which can be achieved through various methods, such as the use of a radical initiator or through single-electron transfer (SET) processes. researchgate.net
The generated radical adds to the β-carbon of the this compound, forming a new carbon-centered radical intermediate that is stabilized by the adjacent sulfonyl group. This intermediate can then undergo further reactions, such as hydrogen atom abstraction or reaction with another molecule, to yield the final product. The addition of sulfonyl radicals to π-bonds is a known facile process. nih.gov Studies have shown that sulfinyl sulfones can serve as a source of both sulfinyl and sulfonyl radicals, which can then add to unsaturated hydrocarbons. nih.gov The mechanism involves the homolytic fission of the S-S bond in the sulfinyl sulfone to generate the two distinct sulfur-centered radicals. nih.gov
Catalytic Reaction Mechanisms Involving this compound
Mechanistic Studies of Metal-Catalyzed Processes with this compound (e.g., Ru-MACHO-BH catalyst)
Ruthenium catalysts are effective in a variety of transformations involving alkenes. While specific mechanistic studies on the Ru-MACHO-BH catalyst with this compound are not widely detailed, the general mechanisms of related ruthenium-catalyzed reactions with vinyl sulfones provide insight. For instance, Ru(II)-catalyzed redox-neutral C–H olefination of N-methoxybenzamides with vinyl sulfones has been reported. acs.org A plausible mechanism for this type of reaction involves the following steps:
Generation of an active Ru catalyst.
C–H activation of the substrate to form a ruthenacycle intermediate.
Coordination of the vinyl sulfone to the ruthenium center.
Migratory insertion of the vinyl sulfone into the Ru-C bond to form a seven-membered metallacyclic intermediate.
β-hydride elimination to form a Ru(0) species coordinated to the olefin.
Oxidative addition of Ru(0) across the N-O bond of the directing group.
Protodemetalation to release the olefinated product and regenerate the active catalyst. acs.org
The Ru-MACHO catalyst is well-known for the hydrogenation of various functional groups, including esters and CO2. chemrxiv.org Mechanistic studies on CO2 hydrogenation with the Ru-MACHO complex suggest the involvement of metal-ligand cooperation. chemrxiv.org
Organocatalytic Mechanisms in Asymmetric Additions to Vinyl Sulfones
Organocatalysis provides a powerful tool for the enantioselective functionalization of α,β-unsaturated compounds, including vinyl sulfones. nih.govbrandeis.edu Chiral amines and their derivatives are commonly employed as organocatalysts in these reactions.
Two primary activation modes are prevalent in these organocatalytic additions:
Enamine Activation: Chiral secondary amines, such as pyrrolidine (B122466) derivatives, react with carbonyl compounds (ketones or aldehydes) to form a nucleophilic enamine intermediate. nih.gov This enamine then attacks the this compound in a Michael-type fashion. The stereochemistry of the addition is controlled by the chiral environment created by the catalyst. Subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst. nih.gov
Hydrogen Bonding Catalysis: Bifunctional organocatalysts, such as those derived from cinchona alkaloids or containing thiourea moieties, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding. nih.govbrandeis.edumdpi.com The catalyst's hydrogen bond donor site (e.g., the thiourea N-H or the alkaloid's hydroxyl group) interacts with and activates the sulfonyl group of the this compound, increasing its electrophilicity. nih.gov Simultaneously, a basic site on the catalyst (e.g., the quinuclidine nitrogen) deprotonates the Michael donor, enhancing its nucleophilicity. nih.gov This dual activation within a chiral scaffold brings the reactants together in a specific orientation, leading to high enantioselectivity. nih.govmdpi.com
The following table summarizes the key features of these organocatalytic mechanisms.
| Catalyst Type | Activation Mode | Key Intermediate | Role of Catalyst |
| Chiral Secondary Amines | Enamine Catalysis | Enamine | Forms a nucleophilic enamine with the donor |
| Bifunctional Catalysts (e.g., Cinchona Alkaloids, Thioureas) | Hydrogen Bonding | Ternary Complex | Activates both nucleophile and electrophile |
Computational and Theoretical Studies on Reaction Pathways
Density Functional Theory (DFT) Calculations for Regio- and Diastereoselectivity in Reactions with this compound
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms, reactivity, and selectivity of organic reactions. nih.govmdpi.com For reactions involving this compound, DFT calculations provide deep insights into the factors controlling regio- and diastereoselectivity, particularly in nucleophilic addition and cycloaddition reactions. mdpi.com By modeling the potential energy surface of a reaction, researchers can identify transition state structures and calculate their corresponding activation energies.
The regioselectivity of a nucleophilic attack on this compound (i.e., addition to the α- or β-carbon of the vinyl group) can be rationalized by comparing the activation energies of the competing pathways. The pathway with the lower energy barrier will be the kinetically favored one. Similarly, when a nucleophile adds to the double bond, new stereocenters can be formed. DFT calculations can predict the diastereoselectivity by determining the relative energies of the transition states leading to the syn and anti products. The stereoisomer formed via the lower-energy transition state is predicted to be the major product.
For example, in a Michael addition reaction, DFT would be used to:
Optimize the geometries of the reactants (this compound and the nucleophile).
Locate the transition state structures for the formation of all possible regio- and diastereomers.
Calculate the Gibbs free energy of activation (ΔG‡) for each pathway.
The predicted product distribution can then be compared with experimental results to validate the proposed mechanism.
Table 1: Hypothetical DFT-Calculated Activation Energies for the Michael Addition of a Nucleophile to this compound
| Pathway | Regioselectivity | Diastereoselectivity | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|---|
| A | β-Addition | syn | 15.2 | Major Product |
| B | β-Addition | anti | 17.5 | Minor Product |
Theoretical Studies on Electronic Effects and Reactivity of Sulfonyl Groups in Vinyl Sulfones
Theoretical studies have been crucial in understanding the unique reactivity of the vinyl sulfone moiety, which is central to the chemistry of this compound. The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group, which significantly influences the electronic structure of the adjacent vinyl group.
Computational studies reveal that the electron-withdrawing effect of the sulfonyl group is predominantly inductive. acs.org Unlike carbonyl groups in enones, where π-conjugation and resonance effects play a significant role, the potential for electron-donating resonance from adjacent heteroatoms (like oxygen or nitrogen) into the sulfur d-orbitals is minimal due to poor orbital overlap. acs.org This results in a strong and persistent polarization of the C=C double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. This high electrophilicity explains why vinyl sulfones are potent Michael acceptors. researchgate.netnih.gov
Quantum-chemical calculations have been employed to systematically study and modulate the reactivity of vinyl sulfones. For instance, studies on the thermodynamics of the reaction between various substituted vinyl sulfones and thiolates have shown that vinyl sulfones are well-suited for developing compounds that undergo slightly exothermic reactions, which is relevant for applications in covalent but reversible inhibition.
Comparative studies have further quantified the reactivity of vinyl sulfones. Kinetic evaluations demonstrate that vinyl sulfones react significantly faster and more selectively with nucleophiles like thiols compared to other Michael acceptors such as acrylates. researchgate.net One study found the reaction rate of ethyl vinyl sulfone with hexanethiol to be approximately seven times higher than that of hexyl acrylate. researchgate.net This heightened reactivity is directly attributable to the electronic properties of the sulfonyl group.
Table 2: Electronic Properties and Reactivity of Vinyl Sulfones vs. Other Michael Acceptors
| Compound Type | Primary Electronic Effect of Activating Group | Relative Reactivity with Thiols | Key Theoretical Insight |
|---|---|---|---|
| Vinyl Sulfone | Strong σ-inductive withdrawal | High | Poor orbital overlap prevents resonance donation, maximizing electrophilicity. acs.org |
Reactivity and Transformations of Phenyl Styryl Sulfone
Conjugate Addition Reactions
The polarized C=C bond in phenyl styryl sulfone makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.
The reactivity of β-arylvinyl sulfones as Michael acceptors is significantly influenced by the substituent attached to the sulfonyl group. In asymmetric organocatalyzed conjugate additions of 1,3-dicarbonyl compounds, the electrophilicity of the vinyl group is enhanced by strongly electron-withdrawing groups. For instance, β-arylvinyl triflones (ArCH=CHSO₂CF₃) and nonaflones (ArCH=CHSO₂C₄F₉) are highly reactive, approaching the reactivity of β-nitrostyrenes.
In comparative studies, this compound (PhCH=CHSO₂Ph) has been shown to be significantly less reactive than its triflone and nonaflone counterparts. While triflones and nonaflones react under mild, atmospheric pressure conditions, the reaction with this compound is practically ineffective under these conditions. However, the addition of 1,3-dicarbonyl compounds to this compound can be achieved under more forcing conditions. By applying high pressure (9 kbar) and increasing the catalyst loading to 10 mol %, the corresponding Michael adduct can be isolated, albeit in a modest yield of 11% but with high enantioselectivity (90% ee). researchgate.net
Table 1: Comparison of Reactivity in Conjugate Addition Reactions
Aryl(vinyl)sulfones, including this compound, can undergo a base-catalyzed conjugate addition with hydroperoxides. This reaction, analogous to the Weitz-Scheffer epoxidation of α,β-unsaturated ketones, results in the formation of the corresponding epoxide. The mechanism involves the initial Michael addition of the hydroperoxide anion to the activated double bond, forming an enolate intermediate. This is followed by an intramolecular nucleophilic attack, where the adjacent oxygen displaces the sulfonyl group (a good leaving group) to form the three-membered epoxide ring.
This transformation provides an efficient route to synthesize sulfonyl-substituted epoxides, which are valuable synthetic intermediates. The reaction typically proceeds under mild basic conditions, using reagents such as aqueous potassium hydroxide. The choice of solvent can be crucial, with water-miscible polar solvents like 1,4-dioxane (B91453) often providing excellent yields. nih.gov
Cycloaddition Reactions
The electron-deficient double bond of this compound also allows it to participate as a dienophile or dipolarophile in various cycloaddition reactions, leading to the formation of cyclic structures.
Intermolecular [2+2] photocycloaddition reactions provide a direct pathway to cyclobutane (B1203170) rings. α,β-Unsaturated sulfones, such as this compound, can react with various olefins upon photochemical irradiation (e.g., at λ = 300 nm) to yield 2-aryl-1-sulfonyl-substituted cyclobutanes. These reactions can be highly efficient, with yields ranging from 60-99% across numerous examples. nih.gov The reaction proceeds without the need for a catalyst, although Lewis acids have been shown to catalyze the [2+2] photocycloaddition of certain styryl sulfone derivatives. This method allows for the generation of up to four stereogenic centers in a single step, making it a powerful tool in organic synthesis. nih.govyoutube.com
Vinylsulfones are effective dipolarophiles in 1,3-dipolar cycloadditions, a class of reactions that are highly valuable for constructing five-membered heterocyclic rings. acs.org Specifically, β-fluoroalkyl alkenyl aryl sulfones have been utilized in copper(II)-catalyzed asymmetric 1,3-dipolar cycloadditions with azomethine ylide precursors. These reactions are highly efficient, sometimes requiring catalyst loadings as low as 0.5 mol%, and produce a wide array of enantioenriched 3-fluoroalkyl pyrrolidines in good to excellent yields with high stereoselectivity. rsc.org Similarly, 2-pyridylsulfone-activated β-fluoroalkylated olefins undergo highly efficient and enantioselective 1,3-dipolar cycloadditions with various nitrones in the presence of a chiral Ni(II)/bis(oxazoline) catalyst, yielding optically pure fluoroalkylated isoxazolidines. organic-chemistry.org These examples highlight the utility of the vinyl sulfone moiety, characteristic of this compound, in constructing complex, stereochemically rich heterocyclic systems.
Functionalization and Derivatization
The core structure of this compound can be modified to create a wide range of derivatives with diverse properties and applications. The reactivity of the vinyl sulfone moiety allows for various functionalizations, while the phenyl rings can also be substituted.
Derivatization of the styryl sulfone scaffold has been a key strategy in the development of novel therapeutic agents. For example, a series of styryl sulfone derivatives have been designed and synthesized as analogs of Caffeic Acid Phenethyl Ester (CAPE), showing significant neuroprotective effects. nih.govmdpi.com These compounds have demonstrated the ability to inhibit neuroinflammatory responses and oxidative stress damage in cellular and animal models of Parkinson's disease. nih.govmdpi.com
Furthermore, the phenyl sulfone group itself can be used as a handle for complex molecular construction. In one advanced methodology, a phenyl sulfone coordinated to a tungsten complex undergoes a sequence of three independent nucleophilic additions to its phenyl ring. This process dearomatizes the ring and ultimately generates highly functionalized and stereochemically defined trisubstituted cyclohexenes. nih.govnih.gov This demonstrates the potential for using the phenyl sulfone unit, present in this compound, as a starting point for diversity-oriented synthesis.
Table 2: Chemical Compounds Mentioned
Role as a Michael Acceptor in Organic Transformations
The carbon-carbon double bond in this compound is significantly polarized by the potent electron-withdrawing sulfonyl group. researchgate.netresearchgate.net This polarization renders the β-carbon electrophilic and makes this compound an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. researchgate.netrsc.org
The sulfa-Michael addition, involving the addition of thiol nucleophiles, is a particularly efficient reaction with vinyl sulfones. rsc.orgbuchler-gmbh.com Studies have shown that vinyl sulfones react more rapidly and selectively with thiols compared to other Michael acceptors like acrylates. rsc.org This high reactivity and selectivity are leveraged in various synthetic applications. Other nucleophiles, such as 1,3-dicarbonyl compounds and 3-alkyloxindoles, also add effectively to this compound and its derivatives, often under mild, organocatalyzed conditions. researchgate.netresearchgate.net The resulting Michael adducts are valuable intermediates for the synthesis of more complex molecules, including chiral sulfones with potential applications in pharmaceutical chemistry. researchgate.net
Table 2: Michael Addition Reactions with this compound Note: This table provides representative examples of Michael additions involving vinyl sulfones.
| Nucleophile | Michael Acceptor | Catalyst/Conditions | Product Type | Yield |
|---|---|---|---|---|
| Hexanethiol | Ethyl vinyl sulfone | Base-catalyzed | Thioether sulfone | High |
| 1,3-Dicarbonyl compounds | β-Arylvinyl triflones | Tertiary amino-thiourea | Functionalized sulfone | High |
| 3-Alkyloxindoles | Phenyl vinyl sulfone | Base-catalyzed | Functionalized oxindole | Good |
| Naphthalene-1-thiol | Chalcone derivative | Cinchona organocatalyst | Chiral β-sulfanyl ketone | High |
Applications in Advanced Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The reactivity of phenyl styryl sulfone makes it a cornerstone in the construction of intricate molecular architectures. Its vinyl group, activated by the potent electron-withdrawing phenylsulfonyl group, readily participates in key carbon-carbon bond-forming reactions.
Utilization as an Intermediate in the Synthesis of Potential Drug Candidates
The phenyl sulfone framework is a recognized pharmacophore present in numerous therapeutic agents. nih.gov Consequently, derivatives of this compound are actively investigated as intermediates in the synthesis of potential drug candidates. Research has shown that novel styryl sulfone compounds exhibit multi-target neuroprotective effects, including antioxidative and anti-neuroinflammatory properties, making them promising for the treatment of neurodegenerative diseases like Parkinson's. mdpi.com The synthesis of various phenyl sulfonamide derivatives has been pursued to develop new anti-inflammatory and immunomodulatory drugs. nih.gov Furthermore, related vinyl sulfones have been identified as potent anticancer agents, with some compounds showing significant tumor growth inhibition. nih.gov The core structure's ability to be elaborated into complex molecules underscores its importance in medicinal chemistry. nbinno.com
Employment in the Creation of a Variety of Organic Compounds and Specialty Chemicals
This compound's value extends to the synthesis of a broad spectrum of organic compounds and specialty chemicals. The electron-deficient alkene functionality makes it an excellent Michael acceptor, readily reacting with nucleophiles in conjugate addition reactions. nih.govnih.gov This reactivity is a reliable method for forming new carbon-heteroatom or carbon-carbon bonds.
Additionally, the compound and its analogs serve as moderately reactive dienophiles in Diels-Alder reactions, a powerful tool for constructing six-membered rings, which are prevalent scaffolds in organic chemistry. nih.govlookchem.combeilstein-journals.org The ability to participate in these fundamental cycloaddition reactions allows for the assembly of complex cyclic and bicyclic systems from relatively simple starting materials. nih.gov This versatility makes this compound a valuable and efficient building block for creating complex molecules. chemimpex.com
Contributions to Polymer and Plastics Development and Enhanced Properties
The aryl-SO2-aryl subunit, the core of this compound, is the defining feature of sulfone polymers, a class of high-performance thermoplastics known for their exceptional properties. wikipedia.orgdifferencebetween.com Polymers such as polyethersulfone (PES) and polysulfone (PSU) are renowned for their toughness, high thermal stability, and resistance to hydrolysis and oxidation. wikipedia.orgtuntunplastic.com
These materials can operate over a wide temperature range, from -100 to +200 °C, making them suitable for demanding applications in the aerospace, automotive, medical, and electronics industries. wikipedia.orgdifferencebetween.com The rigid, aromatic backbone imparted by the phenyl sulfone units contributes to the polymers' high strength, stiffness, and dimensional stability. wikipedia.orgud-machine.com The polarity of the sulfone group enhances thermal stability and chemical resistance. ud-machine.com While not a direct monomer in large-scale production, the chemistry of this compound is fundamentally related to the synthesis and properties of these advanced plastics, which often involves the reaction of monomers like bis(4-chlorophenyl)sulfone. differencebetween.com Highly sulfonated poly(phenylene sulfone)s are also being explored for use as proton-conducting ionomers in fuel cell membranes due to their high stability. acs.orgacs.orgepa.gov
Table 1: Key Properties of Sulfone Polymers
| Property | Description | Relevance |
| Thermal Stability | Retain mechanical properties at elevated temperatures (up to 200°C). wikipedia.org | Suitable for applications involving steam sterilization, high-heat automotive components, and electronics. |
| Mechanical Strength | Rigid, tough, and high-strength materials with excellent dimensional stability. wikipedia.orgud-machine.com | Used for durable parts in vehicle construction, aerospace, and medical devices. wikipedia.orgdifferencebetween.com |
| Chemical Resistance | Highly resistant to mineral acids, alkali, electrolytes, and oxidizing agents. wikipedia.org | Ideal for food and beverage processing, waste water recovery, and chemical handling equipment. wikipedia.org |
| Hydrolytic Stability | Retain good mechanical properties even after prolonged exposure to water and steam. | Crucial for medical components that require repeated sterilization and for plumbing applications. |
Research in Proteomics, utilizing this compound as a Building Block
In the field of proteomics, this compound and related vinyl sulfones have emerged as powerful chemical tools. They are used as building blocks for activity-based protein profiling (ABPP), a technique that employs chemical probes to monitor the functional state of enzymes in complex biological systems. nih.govdoaj.orgplantchemetics.orgnih.gov
Aryl vinyl sulfones function as mechanism-based probes that can covalently label the active site of specific enzymes. nih.gov Notably, they have been characterized as effective inactivators of protein tyrosine phosphatases (PTPs), a critical class of enzymes in cell signaling. nih.gov The inactivation occurs via a Michael addition, where the active site cysteine residue of the PTP attacks the vinyl group of the sulfone, forming a stable, irreversible covalent bond. nih.govnih.gov This property allows these probes to be used for the identification and functional characterization of PTPs, enhancing the understanding of their roles in health and disease. nih.govresearchgate.net The covalent labeling facilitates the identification of target proteins by mass spectrometry. plantchemetics.org
Emerging Applications in Photocatalysis and Photoredox Chemistry
The phenyl sulfone moiety is increasingly featured in the context of photocatalysis and photoredox chemistry, fields that use light to drive chemical reactions. rsc.org Recent research has demonstrated that sulfone compounds can be activated by photoredox catalysis to generate sulfonyl radicals. acs.orgnih.govacs.org
These highly reactive sulfonyl radical intermediates can then be coupled with other molecules, such as electron-deficient olefins, to form new, more complex sulfones. acs.orgresearchgate.net In one study, vinyl phenyl sulfone itself was used as a radical trap, reacting with photochemically generated sulfonyl radicals to yield a bis-sulfone product in excellent yield. acs.org This methodology provides a metal-free, light-driven approach to creating carbon-sulfur bonds under mild conditions, opening new avenues for the late-stage functionalization of complex molecules, including pharmaceuticals. nih.govacs.org
Analytical and Spectroscopic Characterization Methods in Research
Spectroscopic Techniques for Structural Elucidation of Phenyl Styryl Sulfone and its Adducts (e.g., NMR)
Spectroscopic methods are indispensable for the structural characterization of this compound and its various adducts. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in confirming the structure of this compound and its derivatives. nih.gov For instance, in the ¹H NMR spectrum of (E)-1-phenyl-2-styrylpyrrolidine, a product derived from this compound, distinct signals corresponding to the aromatic, vinyl, and pyrrolidine (B122466) protons are observed, confirming the successful reaction. rsc.org Similarly, the ¹³C NMR spectrum provides evidence for all the carbon atoms in the molecule. rsc.org High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to confirm the molecular formula. nih.govrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, characteristic absorption bands for the sulfone group (O=S=O) and the carbon-carbon double bond of the styryl moiety are expected. orgsyn.org Techniques such as Attenuated Total Reflectance (ATR-IR) and Fourier Transform Infrared (FTIR) spectroscopy are commonly employed. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy and has also been used to characterize this compound. nih.gov
The following table summarizes typical spectroscopic data for a derivative of this compound:
Table 1: Spectroscopic Data for (E)-1-phenyl-N, N-dipropylpent-1-en-3-amine rsc.org
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.37 (d, J = 7.0 Hz, 2H), 7.32 – 7.28 (m, 2H), 7.23 – 7.17 (m, 1H), 6.39 (d, J = 15.9 Hz, 1H), 6.13 (dd, J = 15.9, 8.7 Hz, 1H), 3.06 – 3.00 (m, 1H), 2.53 – 2.46 (m, 2H), 2.39 – 2.32 (m, 2H), 1.72 – 1.62 (m, 1H), 1.55 – 1.36 (m, 5H), 0.93 – 0.85 (m, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 137.58, 131.75, 130.31, 128.62, 127.21, 126.32, 65.17, 52.83, 25.85, 21.96, 12.08, 11.59 |
| HRMS (ESI) | Calculated for C₁₇H₂₈N⁺ (M+H)⁺: 246.2216; Found: 246.2213 |
Chromatographic Methods for Purification and Analysis of this compound Reaction Products (e.g., GC/FID, Column Chromatography)
Chromatographic techniques are essential for the separation, purification, and analysis of reaction mixtures containing this compound and its products.
Column Chromatography: This is a widely used method for purifying reaction products. nih.govrsc.org For example, after a reaction, the crude product mixture can be loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the desired compound. rsc.org The purity of the isolated fractions is often monitored by thin-layer chromatography (TLC). rsc.org
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (GC/FID), is a powerful tool for analyzing the composition of volatile reaction products and determining reaction yields. nii.ac.jp For instance, in optimization studies of reactions involving sulfones, GC/FID can be used to quantify the formation of different products under various catalytic conditions. nii.ac.jp
High-Performance Liquid Chromatography (HPLC): HPLC is another crucial chromatographic technique used to determine the purity of synthesized compounds. nih.gov It is particularly useful for non-volatile or thermally sensitive compounds.
The following table outlines the application of different chromatographic methods in the context of this compound research:
Table 2: Chromatographic Methods and Their Applications
| Method | Application |
|---|---|
| Column Chromatography | Purification of crude reaction products. nih.govrsc.org |
| Gas Chromatography (GC/FID) | Quantitative analysis of reaction mixtures and determination of product yields. nii.ac.jp |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing the purity of column chromatography fractions. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Determination of the purity of final products. nih.gov |
Mass Spectrometry for Molecular Identification and Mechanistic Probes in Peroxide Chemistry
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structure of compounds. It is particularly valuable for identifying reaction intermediates and elucidating reaction mechanisms.
In the context of peroxide chemistry, MS can be used to study the uncatalyzed reaction between acetone (B3395972) and hydrogen peroxide, which leads to the formation of cyclic acetone peroxides. researchgate.net While not directly involving this compound, this example illustrates the power of MS in understanding complex reaction pathways.
More directly, online electrochemical mass spectrometry has been employed to study the reactivity of α-amino radicals generated electrochemically. rsc.org In these studies, phenyl trans-styryl sulfone serves as a trapping agent for these transient radical species. rsc.orgnih.gov The detection of the addition product of the α-amino radical to phenyl trans-styryl sulfone by MS provides direct evidence for the formation of the radical intermediate and helps to elucidate the reaction mechanism. rsc.orgnih.gov
Electrochemical Methods for Redox Potential Analysis (e.g., Cyclic Voltammetry)
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and related compounds. CV provides information about the oxidation and reduction potentials of a molecule, which is crucial for understanding its behavior in electrochemical reactions.
For example, the cyclic voltammetry of tertiary amines, which can react with this compound, shows their oxidation peak potentials, indicating their susceptibility to oxidation at an anode. rsc.orgnih.gov In studies of the electrooxidation of (E)-1-phenyl-2-(phenylthio)ethylene, a related compound, CV was used to study the oxidation process, which ultimately leads to the corresponding sulfone. niscpr.res.in The CV of riboflavin (B1680620) tetraacetate (RFTA), a photocatalyst used in reactions with this compound, has also been studied to understand its role in the reaction mechanism. ua.es
The following table provides a summary of compounds analyzed by cyclic voltammetry in studies related to this compound:
Table 3: Compounds Analyzed by Cyclic Voltammetry in this compound-Related Research
| Compound | Purpose of Analysis | Reference |
|---|---|---|
| 1-Phenylpyrrolidine | To determine its oxidation potential in electrochemical reactions. | rsc.orgnih.gov |
| Tri-n-propylamine (TPrA) | To determine its oxidation potential in electrochemical reactions. | rsc.orgnih.gov |
| (E)-1-phenyl-2-(phenylthio)ethylene | To investigate its electrooxidation behavior. | niscpr.res.in |
Future Research Directions and Challenges
Development of Novel Catalytic Systems for Phenyl Styryl Sulfone Transformations
The transformation of this compound and its derivatives is heavily reliant on catalytic processes. While existing methods have proven effective, there is considerable scope for innovation. Future research will likely focus on several key areas:
Transition Metal Catalysis: Palladium-catalyzed reactions, such as Heck and Suzuki-Miyaura couplings, have been instrumental in the functionalization of sulfones. Future work could explore the use of more earth-abundant and less toxic metals like nickel and iron as catalysts for cross-coupling reactions involving this compound. The development of novel ligand systems that can enhance catalyst activity, selectivity, and stability will be crucial. For instance, palladium-catalyzed multicomponent reactions involving sulfonyl hydrazones, aryl iodides, and allenes have shown promise in synthesizing complex allylic sulfones with high stereoselectivity. researchgate.net
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. nih.gov The application of photocatalysis to the synthesis and functionalization of sulfones is a growing area. nih.gov Future research could focus on developing new photocatalytic systems that can mediate novel transformations of this compound, such as radical additions and cycloadditions, under environmentally benign conditions.
Asymmetric Catalysis: The synthesis of chiral sulfones is of great importance due to their potential applications in medicinal chemistry. researchgate.net Developing catalytic asymmetric methods for the transformation of this compound, such as asymmetric hydrogenation or conjugate additions, remains a significant challenge. researchgate.net The design of novel chiral catalysts that can control the stereochemistry of these reactions with high enantioselectivity is a key objective for future research.
A summary of representative catalytic systems for sulfone transformations is presented below:
| Catalyst System | Transformation Type | Substrate Class | Key Advantages | Reference |
| Pd(PPh₃)₄ / Base | Three-component tandem reaction | Sulfonyl hydrazones, aryl iodides, allenes | High stereoselectivity for (Z)-allylic sulfones | researchgate.net |
| Nickel-based catalysts | Asymmetric hydrogenation | α,β-Unsaturated sulfones | High yields and excellent enantioselectivities | |
| g-C₃N₄ (photocatalyst) | Synthesis of β-keto sulfones | Phenylacetylenes/ketones and sodium sulfinates | Recyclable catalyst, sustainable conditions | |
| Palladium(0) / P(tBu)₂Me | Cross-coupling | Allyl heteroaryl sulfones and aryl electrophiles | In situ generation of heteroaryl sulfinates |
Exploration of New Reactivity Modes and Synthetic Applications of this compound
Beyond established transformations, the exploration of novel reactivity modes of this compound is essential for expanding its synthetic utility. This involves investigating its behavior under unconventional reaction conditions and with a broader range of reaction partners.
Future research directions include:
Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents. The electrochemical synthesis of various sulfones has been reported, and applying these techniques to this compound could unlock new reactivity and provide more sustainable synthetic routes.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step. researchgate.net Designing new MCRs that incorporate this compound as a key building block would enable the rapid synthesis of diverse molecular scaffolds.
Domino and Cascade Reactions: The development of domino or cascade reactions initiated by transformations of the this compound moiety could lead to the efficient synthesis of complex polycyclic and heterocyclic systems.
Functionalization of the Styryl Backbone: While many reactions target the sulfone group, exploring selective functionalization of the styryl double bond and the phenyl rings will open up new avenues for creating diverse derivatives.
Biomedical and Materials Science Research Opportunities Deriving from this compound Scaffolds
The unique structural and electronic properties of the this compound scaffold make it an attractive starting point for the development of new materials and therapeutic agents.
Biomedical Research:
Recent studies have highlighted the potential of styryl sulfone derivatives as neuroprotective agents, particularly in the context of Parkinson's disease. nih.govnih.gov A novel class of styryl sulfones, designed as derivatives of caffeic acid phenethyl ester (CAPE), has demonstrated multi-target neuroprotective effects, including antioxidative and anti-neuroinflammatory properties. nih.govnih.gov One particular derivative, designated as 4d, showed significant protective effects in both cellular and animal models of Parkinson's disease by inhibiting neuroinflammatory responses and oxidative stress. nih.govnih.gov
The table below summarizes the neuroprotective activity of a lead styryl sulfone compound (4d) in a cellular model of Parkinson's disease. mdpi.com
| Assay | Model | Treatment | Concentration | Result | Reference |
| Neuroprotection | MPP⁺-induced toxicity in mesencephalic neurons | Compound 4d | 2, 5, 10 µM | Dose-dependent increase in cell viability | mdpi.com |
| Anti-neuroinflammation | LPS-induced NO production in primary microglia | Compound 4d | 2, 5, 10 µM | Dose-dependent inhibition of NO production (27.8%, 57.1%, 94.0% inhibition respectively) | mdpi.com |
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening libraries of this compound derivatives to identify compounds with enhanced potency and selectivity for specific biological targets.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects.
Exploration of Other Therapeutic Areas: Investigating the potential of this compound scaffolds in other diseases, such as cancer, infectious diseases, and other neurodegenerative disorders.
Materials Science Research:
The incorporation of the sulfone group into polymers is known to impart desirable properties such as high thermal stability, chemical resistance, and good mechanical strength. tuntunplastic.comsyensqo.com this compound, with its polymerizable styryl group, represents a valuable monomer for the synthesis of novel sulfone-containing polymers.
Future research opportunities in materials science include:
Synthesis of Novel Polymers: Homopolymerization and copolymerization of this compound and its derivatives to create new materials with tailored properties.
Property Characterization: Investigating the thermal, mechanical, optical, and electronic properties of these new polymers. For instance, sulfone-containing methacrylate polymers have been shown to exhibit high glass transition temperatures and hydrophilic surface properties. nih.gov
Advanced Applications: Exploring the use of these materials in high-performance applications such as specialty plastics, membranes for separations, and advanced coatings.
Sustainable and Scalable Synthetic Approaches for this compound Production and Utilization
The principles of green chemistry are increasingly important in modern chemical synthesis. Developing sustainable and scalable methods for the production and use of this compound is a critical future challenge.
Key areas for research include:
Green Chemistry Metrics: Applying metrics such as atom economy, E-factor, and process mass intensity (PMI) to evaluate and optimize the environmental footprint of existing and new synthetic routes to this compound. mdpi.comwiley.com
Use of Renewable Feedstocks: Investigating the possibility of synthesizing this compound from renewable starting materials.
Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.
Catalyst Recovery and Reuse: Developing robust catalytic systems where the catalyst can be easily separated from the reaction mixture and reused multiple times, which is a key feature of heterogeneous photocatalysts like g-C₃N₄.
Process Intensification: Exploring continuous flow manufacturing and other process intensification technologies to improve the efficiency, safety, and scalability of this compound synthesis.
By addressing these research directions and challenges, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules and materials with significant societal benefits.
Q & A
Q. What established synthesis protocols are used for phenyl styryl sulfone in academic research?
this compound is synthesized via methods developed by Balasubramanian and Baliah, involving condensation reactions with careful purification steps. Key steps include solvent distillation (e.g., carbon tetrachloride purified over phosphorus pentoxide) and rigorous reagent standardization (e.g., bromine purification via multiple freeze-thaw cycles). These protocols ensure high-purity yields suitable for kinetic studies .
Q. How is the structural integrity of this compound validated post-synthesis?
Researchers employ nuclear magnetic resonance (NMR) spectroscopy to confirm bond connectivity and mass spectrometry for molecular weight verification (182.239 g/mol). Cross-referencing with NIST data (IUPAC Standard InChIKey: RJQJJDKSNFBCFC-BQYQJAHWSA-N) ensures structural accuracy. Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to detect residual solvents or byproducts .
Q. Which solvents are optimal for studying this compound’s reactivity in electrophilic additions?
Carbon tetrachloride (CCl₄), rigorously purified to remove impurities, is commonly used due to its non-polar nature and inertness. Solvent purity directly impacts reaction kinetics, as contaminants like water or acids can alter bromine reactivity .
Advanced Research Questions
Q. What experimental parameters are critical for analyzing bromine addition kinetics to this compound?
Maintain a controlled temperature (30 ± 0.1°C) to minimize thermal fluctuations. Use standardized bromine solutions (quantified via sodium thiosulfate titration) and withdraw aliquots at precise intervals to track reaction progress. Steric shielding by the phenyl group necessitates longer reaction times compared to less hindered analogs like methyl styryl sulfone .
Q. How do steric effects in this compound influence its reactivity compared to methyl-substituted analogs?
The bulky phenyl group sterically hinders bromine’s access to the double bond, reducing reaction rates by ~50% compared to methyl-substituted sulfones. Scale models demonstrate that the phenyl group obstructs the formation of a cyclic bromonium intermediate, favoring non-stereospecific addition and yielding mixtures of erythro and threo diastereomers .
Q. What methodologies resolve contradictions in reported bromination yields for this compound?
Discrepancies often arise from variations in solvent purity or bromine concentration. Replicate studies using the same purification protocols (e.g., CCl₄ distilled over P₂O₅) and validate bromine concentrations via iodometric titration. Cross-check results with GC or HPLC to quantify diastereomer ratios .
Q. How can researchers distinguish stereoisomers formed during bromine addition to this compound?
Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) effectively separates erythro and threo diastereomers. X-ray crystallography may also be used for absolute configuration determination, though it requires high-purity single crystals .
Data Contradiction Analysis
- Observed Rate Variations : Early studies reported inconsistent bromination rates due to unaccounted steric effects. Later work using scale models clarified that phenyl group shielding slows electrophilic attack, reconciling discrepancies .
- Stereochemical Outcomes : Earlier claims of stereospecific bromination were revised when advanced analytical techniques identified mixed diastereomers, highlighting the need for precise stereochemical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
